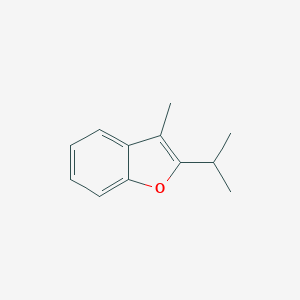

2-Isopropyl-3-methylbenzofuran

Description

Properties

CAS No. |

113334-55-7 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-methyl-2-propan-2-yl-1-benzofuran |

InChI |

InChI=1S/C12H14O/c1-8(2)12-9(3)10-6-4-5-7-11(10)13-12/h4-8H,1-3H3 |

InChI Key |

JDRVBQXORVDDFK-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=CC=CC=C12)C(C)C |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)C |

Synonyms |

Benzofuran, 3-methyl-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 3 Methylbenzofuran and Analogues

Strategies for Constructing the Benzofuran (B130515) Ring System

The synthesis of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with a multitude of methods developed for its construction. These strategies can be broadly categorized into those that form the furan (B31954) ring through cyclization of a pre-functionalized benzene (B151609) derivative and those that utilize transition metal-catalyzed coupling reactions to build the heterocyclic core.

Cyclization Reactions for Benzofuran Formation

Cyclization reactions are a fundamental approach to benzofuran synthesis, typically involving the formation of a C-O bond to close the furan ring. These reactions can be designed as cascade or intramolecular processes, offering different levels of complexity and efficiency.

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules in a single synthetic operation, avoiding the isolation of intermediates. This approach is highly efficient and atom-economical. For the synthesis of benzofuran derivatives, cascade cyclizations can be initiated by various triggers, including radical species.

A notable example is the radical cascade cyclization for the synthesis of complex benzofurylethylamine derivatives. This method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by an intermolecular radical-radical coupling nih.gov. While this specific example leads to more complex structures, the underlying principle of a radical-initiated cyclization onto an alkyne or allene (B1206475) precursor can be conceptually adapted for the synthesis of simpler 2,3-disubstituted benzofurans. For instance, a hypothetical cascade approach to 2-isopropyl-3-methylbenzofuran could involve a suitably substituted o-iodophenol derivative that undergoes a radical addition and subsequent cyclization.

Another cascade strategy involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids to generate 2-aroyl benzofurans rsc.org. This process proceeds through a sequential nucleophilic addition to generate a key intermediate, which then undergoes intramolecular cyclization. This methodology could be adapted by using an appropriate alkylboronic acid to introduce the isopropyl group at the 2-position.

More recently, a DMAP-mediated tandem cyclization reaction involving ortho-hydroxy α-aminosulfones has been developed for the synthesis of aminobenzofuran derivatives nih.govmdpi.com. This efficient cascade process highlights the versatility of cyclization strategies in constructing the benzofuran core with various functionalities.

Intramolecular cyclization is a more direct approach where a precursor molecule containing both the phenolic hydroxyl group and the carbons destined to form the furan ring is cyclized. A classic method involves the acid-catalyzed cyclization of α-aryloxy ketones. For the synthesis of this compound, a potential precursor would be 1-(o-hydroxyphenoxy)-3-methylbutan-2-one. Treatment of this precursor with a dehydrating agent or an acid catalyst would induce cyclization to form the target molecule.

Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols represents another effective intramolecular cyclization method to produce 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further converted to 2-methylbenzofurans nih.gov. By modifying the starting material to contain an isopropyl group, this method could be adapted for the synthesis of this compound.

Iron(III)-mediated intramolecular cyclization of electron-rich aryl ketones has also been reported for the construction of the benzofuran ring via direct oxidative aromatic C–O bond formation nih.gov. This approach is particularly effective for substrates with alkoxy substituents on the benzene ring.

| Intramolecular Cyclization Method | Starting Material Type | Key Reagents/Catalysts | Potential for this compound Synthesis |

| Acid-catalyzed cyclization | α-Aryloxy ketones | Acid (e.g., PPA, H₂SO₄) | High, requires synthesis of 1-(o-hydroxyphenoxy)-3-methylbutan-2-one. |

| Palladium-catalyzed cycloisomerization | 2-(1-Hydroxy-2-alkynyl)phenols | PdI₂, KI, organic base | Moderate, requires a specific precursor with an isopropyl group. |

| Iron(III)-mediated cyclization | Electron-rich aryl ketones | FeCl₃ | Moderate, depends on the electronic nature of the phenolic precursor. |

Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods offer high efficiency, functional group tolerance, and regioselectivity. The Sonogashira and Heck couplings are particularly powerful for constructing the benzofuran ring system.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of 2,3-disubstituted benzofurans. A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-(1-alkynyl)phenol intermediate nih.gov. For the synthesis of this compound, this would involve the Sonogashira coupling of an o-iodophenol with 3-methyl-1-butyne. The subsequent cyclization can be promoted by a base or a transition metal catalyst.

A one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions nih.gov. This method couples an o-iodophenol, a terminal alkyne, and an aryl iodide. Microwave irradiation can be employed to shorten reaction times and improve yields.

Another approach involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans nih.govorgsyn.org. This method is effective for aryl- and vinylic-substituted alkynes. A domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has also been reported for the synthesis of 2,3-disubstituted benzofurans acs.org.

The total synthesis of several natural products containing the benzofuran ring has been achieved using Sonogashira coupling as a key step rsc.org. For instance, the coupling of a substituted o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst leads to the formation of the benzofuran core in a single step.

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Yield (%) |

| o-Iodophenol | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Substituted Benzofuran | Good to Excellent |

| o-Iodoanisole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2,3-Disubstituted Benzofuran | 70-94 |

| 2-(2-Bromophenoxy)ethanone | Terminal Alkyne | Pd(OAc)₂ / XPhos | 2,3-Disubstituted Benzofuran | Moderate to Good |

The Heck coupling, which involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst, is another powerful tool for benzofuran synthesis. An intramolecular Heck reaction is a common strategy for constructing the furan ring. This typically involves an o-halophenyl ether with an appropriately positioned double bond.

A novel approach for the synthesis of 2-substituted-3-functionalized benzofurans utilizes an intramolecular Heck reaction acs.org. This methodology was successfully applied to the enantioselective total synthesis of Daphnodorin B nih.gov. The synthesis of 2,3-disubstituted benzofurans can also be achieved via a palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids nih.gov. This reaction proceeds through a C-H activation and subsequent cyclization, with the regioselectivity depending on the substitution pattern of the phenol (B47542) precursor.

The versatility of palladium catalysis is further demonstrated in the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles to afford 2-substituted benzofurans unicatt.it. While this reaction functionalizes a pre-formed benzofuran, the underlying principles of palladium-catalyzed C-C and C-heteroatom bond formation are central to many benzofuran syntheses.

| Reaction Type | Starting Material Type | Palladium Catalyst | Key Features |

| Intramolecular Heck Reaction | o-Halophenyl allyl ethers | Pd(OAc)₂, PPh₃ | Forms the furan ring through C-C bond formation. |

| Oxidative Annulation | Phenols and Alkenylcarboxylic acids | Pd(OAc)₂, 1,10-Phenanthroline | C-H activation followed by cyclization. |

| Tsuji-Trost Reaction | Benzofuran-2-ylmethyl acetates | Pd₂(dba)₃ / dppf or [Pd(η³-C₃H₅)Cl]₂ / XPhos | Functionalization at the 2-position of a pre-formed benzofuran. |

Modified Larock-Type Coupling Procedures

The Larock indole (B1671886) synthesis, a powerful palladium-catalyzed heteroannulation reaction, has been adapted for the synthesis of various heterocyclic compounds, including benzofurans. ub.eduwikipedia.org This methodology typically involves the reaction of an ortho-haloaniline with a disubstituted alkyne. wikipedia.org For the synthesis of this compound, a modified Larock-type coupling could be envisioned starting from an ortho-halophenol and an appropriately substituted alkyne, namely 4-methyl-2-pentyne.

The general mechanism proceeds through the oxidative addition of the ortho-halophenol to a Pd(0) catalyst, followed by coordination and regioselective insertion of the alkyne into the aryl-palladium bond. The regioselectivity of this insertion is a critical step, with the bulkier substituent of the alkyne generally directing its placement at the 2-position of the resulting benzofuran. nih.gov Subsequent intramolecular cyclization via nucleophilic attack of the phenolic oxygen and reductive elimination yields the desired benzofuran and regenerates the Pd(0) catalyst.

| Reactants | Catalyst System | Key Transformation | Potential Product |

| o-Iodophenol, 4-Methyl-2-pentyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Palladium-catalyzed heteroannulation | This compound |

Challenges in this approach can include controlling the regioselectivity, especially if the steric bulk of the alkyne substituents is similar. nih.gov

Metal-Mediated or Metal-Catalyzed Synthetic Routes

A diverse array of metals, including palladium, rhodium, ruthenium, copper, gold, and silver, have been employed to catalyze the synthesis of the benzofuran scaffold. nih.govacs.orgnih.govresearchgate.netnih.gov These reactions often involve intramolecular cyclization or annulation strategies.

For instance, palladium-catalyzed reactions have been widely utilized for the construction of the benzofuran ring and for the selective functionalization of the pre-formed system. acs.orgunicatt.it One potential route to this compound could involve a palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

Rhodium catalysis has also proven effective in the synthesis of benzofuran derivatives. Rhodium-catalyzed C-H activation and annulation strategies offer a direct and atom-economical approach to building the heterocyclic ring. nih.gov

| Catalyst | General Reaction Type | Potential Application |

| Palladium | Cross-coupling and intramolecular cyclization | Synthesis from o-halophenols and alkynes |

| Rhodium | C-H activation and annulation | Direct synthesis from substituted phenols |

| Copper | Intramolecular cyclization | Formation of the furan ring from suitable precursors |

| Gold/Silver | Activation of alkynes for nucleophilic attack | Cyclization of o-alkynylphenols |

Other Ring-Forming Reactions (e.g.,researchgate.netresearchgate.net-Sigmatropic Rearrangement)

Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-sigmatropic rearrangement, offer a powerful and often stereoselective method for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of benzofurans. researchgate.netorganic-chemistry.orgrsc.org One notable example is the rearrangement of O-aryl oxime ethers. organic-chemistry.org

This process typically involves the preparation of an oxime ether from an O-arylhydroxylamine and a ketone. In the context of synthesizing this compound, the corresponding ketone would be 3-methyl-2-butanone. Acylation of the resulting oxime ether, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can trigger a researchgate.netresearchgate.net-sigmatropic rearrangement under mild conditions. organic-chemistry.orgrsc.org This rearrangement is followed by a cyclization and subsequent elimination to yield the aromatic benzofuran ring system. rsc.org This method is advantageous as it can proceed under non-acidic and mild conditions. rsc.org

| Starting Materials | Reagent | Key Intermediate | Final Product |

| O-Arylhydroxylamine, 3-Methyl-2-butanone | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl-ene-hydroxylamine | This compound |

Introduction and Modification of Alkyl Substituents

Once the benzofuran core is formed, or during its synthesis, the introduction and modification of the isopropyl and methyl groups at the 2 and 3 positions, respectively, are crucial for obtaining the target molecule.

Regioselective Alkylation at Benzofuran Core Positions

The direct and regioselective synthesis of substituted benzofurans can be achieved from readily available phenols and α-haloketones. nih.govsemanticscholar.orgresearchgate.net A titanium tetrachloride-promoted reaction, for example, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step. nih.gov To synthesize this compound via such a route, a phenol could be reacted with an α-haloketone like 3-bromo-4-methyl-2-pentanone. The regioselectivity of the initial alkylation is a key factor in determining the final substitution pattern of the benzofuran. oregonstate.edu

Stereoselective Introduction of Isopropyl and Methyl Groups

While this compound itself is not chiral, the introduction of these substituents onto a prochiral benzofuran precursor can lead to the formation of chiral centers in more complex analogues.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of unsaturated bonds, and it has been applied to benzofuran derivatives to create chiral dihydrobenzofurans. nih.govresearchgate.netnih.gov This is particularly relevant when considering the synthesis of analogues of this compound that may possess stereocenters.

Iridium and Ruthenium complexes with chiral ligands are effective catalysts for the asymmetric hydrogenation of the double bond within the furan ring of benzofurans. nih.govnih.govrwth-aachen.de For instance, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have shown excellent enantioselectivities in the hydrogenation of 2- and 3-substituted benzofurans. nih.gov Similarly, Ruthenium-N-heterocyclic carbene (NHC) complexes can catalyze the asymmetric and complete hydrogenation of the benzofuran ring system. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Feature |

| Iridium-Pyridine-Phosphinite | Substituted Benzofurans | Chiral 2,3-Dihydrobenzofurans | High enantioselectivity |

| Ruthenium-NHC | Substituted Benzofurans | Chiral Octahydrobenzofurans | Complete hydrogenation of the heterocyclic and benzene rings |

These methods provide access to chiral scaffolds that are valuable in the synthesis of bioactive molecules.

Chiral Catalyst Applications

While this compound itself is not extensively documented as a chiral catalyst, the benzofuran scaffold is a key feature in the design of chiral ligands for asymmetric catalysis. The development of P-chiral phosphine (B1218219) ligands, where the stereogenic center is the phosphorus atom, has been a significant area of research. wikipedia.org These ligands are crucial in transition-metal-catalyzed reactions, such as asymmetric hydrogenation, due to their ability to create a specific chiral environment around the metal center. nih.govsigmaaldrich.comtcichemicals.com

The synthesis of these ligands often involves the use of phosphine-boranes as intermediates, which allows for the stereospecific construction of the P-chiral center. nih.gov The electronic properties and conformational rigidity of these ligands are critical for achieving high enantioselectivity and catalytic activity. nih.gov Benzofuran-containing phosphine ligands can be envisioned to influence the stereochemical outcome of a reaction due to the defined orientation of the benzofuran ring relative to the catalytic center. Although direct applications of this compound-based chiral catalysts are not widespread in the literature, the principles of asymmetric catalysis support the potential for such structures to serve as effective chiral ligands.

Functional Group Interconversions on Alkyl Side Chains

The alkyl side chains of this compound analogues are amenable to a variety of functional group interconversions, which can be used to introduce further complexity and functionality into the molecule.

One common transformation is the oxidation of alkyl side chains . When an alkyl group is directly attached to an aromatic ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). nih.gov For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. nih.gov Therefore, both the isopropyl and methyl groups on a benzofuran ring are susceptible to oxidation under appropriate conditions.

Another key transformation is side-chain halogenation . The chlorination and bromination of 2,3-dimethylbenzofuran (B1586527) have been shown to yield side-chain halogenated products. rsc.org The regioselectivity of this reaction is dependent on the reaction mechanism. A heterolytic mechanism favors the formation of 3-(halomethyl)-2-methylbenzofuran, whereas a free-radical mechanism leads to 2-(halomethyl)-3-methylbenzofuran. rsc.org This selectivity provides a route to specifically functionalize either the C2 or C3 alkyl group. For instance, N-bromosuccinimide (NBS) can be used for the selective bromination of the benzofuran-3-ylmethyl group. nih.gov

Furthermore, the furan ring of the benzofuran system can undergo selective reduction . Catalytic hydrogenation of 2,3-disubstituted benzofurans using a palladium on carbon (Pd/C) catalyst can selectively reduce the double bond in the furan ring to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov The choice of catalyst is crucial, as other catalysts like Raney nickel can also be effective, while platinum oxide may lead to hydrogenation of the benzene ring at a slower rate. nih.gov

Derivatization Strategies for this compound Analogues

Nucleophilic Substitution Reactions for Side Chain Elaboration

The introduction of a halogen atom onto the alkyl side chains of benzofuran analogues provides a versatile handle for further derivatization through nucleophilic substitution reactions. For example, the bromination of the methyl group at the 3-position of a benzofuran ring allows for the subsequent introduction of various nucleophiles.

A notable example is the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine. This nucleophilic substitution reaction proceeds at the bromomethyl carbon to furnish the corresponding ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate. nih.gov This strategy can be broadly applied to introduce a range of nitrogen, oxygen, and sulfur-based nucleophiles, thereby allowing for the synthesis of a diverse library of benzofuran derivatives with elaborated side chains. The success of these reactions opens up avenues for creating molecules with tailored properties.

| Starting Material | Nucleophile | Product | Reference |

| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | nih.gov |

| 3-(Bromomethyl)-2-methylbenzofuran | Various Nucleophiles | 3-(Nucleophilomethyl)-2-methylbenzofuran | Inferred from rsc.orgnih.gov |

Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution. In unsubstituted benzofuran, these reactions preferentially occur at the C2 and C3 positions of the furan ring. stackexchange.com However, in 2,3-disubstituted analogues such as this compound, these positions are blocked. Consequently, electrophilic attack occurs on the benzene portion of the molecule.

The regioselectivity of the substitution on the benzene ring is governed by the directing effects of the substituents already present: the fused furan ring and any substituents on the benzene ring itself. The oxygen atom of the furan ring acts as an activating, ortho-, para-director. The alkyl groups at C2 and C3 also have a weak activating and ortho-, para-directing influence. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the activating groups, namely positions 4, 5, 6, and 7 of the benzofuran nucleus. The precise outcome will depend on the specific electrophile and the steric hindrance posed by the existing substituents.

Formation of Hydrazones, Thiosemicarbazides, and Semicarbazides from Benzofuran Carboxhydrazides

Benzofuran-2-carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic derivatives. This compound can be readily prepared from the corresponding ethyl benzofuran-2-carboxylate by reaction with hydrazine (B178648) hydrate. nih.govvjol.info.vn

Hydrazones are synthesized through the condensation reaction of benzofuran-2-carbohydrazide with various aldehydes and ketones. nih.gov This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov

Thiosemicarbazides are formed by the reaction of benzofuran-2-carbohydrazide with isothiocyanates. nih.gov The more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbon of the isothiocyanate to yield 1-acylatedthiosemicarbazides. nih.gov

Semicarbazides can be similarly prepared by reacting benzofuran-2-carbohydrazide with isocyanates. nih.gov This reaction leads to the formation of 1-acylatedsemicarbazides. nih.gov

| Precursor | Reagent | Product Type | Example Product | Reference |

| 3-Methylbenzofuran-2-carbohydrazide | Isothiocyanates | Thiosemicarbazide | 2-(3-Methylbenzofuran-2-carbonyl)-N-(substituted)hydrazine-1-carbothioamide | nih.gov |

| 3-Methylbenzofuran-2-carbohydrazide | Isocyanates | Semicarbazide | 2-(3-Methylbenzofuran-2-carbonyl)-N-(substituted)hydrazine-1-carboxamide | nih.gov |

| Benzofuran-2-carbohydrazide | Aldehydes/Ketones | Hydrazone | N'-Alkylidene/Arylidene-benzofuran-2-carbohydrazide | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the benzofuran ring provides a key entry point for carbon-carbon bond-forming reactions, most notably the Suzuki cross-coupling reaction. nih.govlibretexts.orgharvard.edu This powerful synthetic tool allows for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials. nih.gov

The halogenation can be directed to either the furan or the benzene part of the benzofuran scaffold depending on the reaction conditions and the substitution pattern of the starting material. Once a halogen atom, typically bromine or iodine, is introduced, the resulting halobenzofuran can be coupled with a variety of organoboron reagents, such as arylboronic acids, in the presence of a palladium catalyst and a base. nih.govharvard.edu

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the halobenzofuran to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to the synthesis of novel 2-arylbenzo[b]furan derivatives. nih.gov

| Halogenated Benzofuran | Coupling Partner | Catalyst | Product Type | Reference |

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | 2-(Biphenyl-4-yl)benzofuran and analogues | nih.gov |

| Aryl or Vinyl Halide | Aryl or Vinyl Boronic Acid | Palladium Catalyst | Biaryl or Conjugated Olefin | harvard.edu |

Prodrug Design Principles for Benzofuran-Containing Active Compounds

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. For benzofuran derivatives that possess therapeutic potential but exhibit poor solubility, instability, or rapid metabolism, a prodrug strategy can be instrumental. The core principle involves the chemical modification of the active parent drug into an inactive form that, following administration, undergoes enzymatic or chemical conversion in the body to release the active drug.

A common functional group in biologically active benzofurans that lends itself to prodrug design is a phenolic hydroxyl group. Phenolic compounds can be converted into various ester prodrugs, such as carbonate esters, to enhance their lipophilicity and membrane permeability. scite.ainih.gov This strategy is particularly relevant for benzofuran-containing compounds intended for oral administration, as the ester linkage can be designed to be stable in the acidic environment of the stomach but susceptible to hydrolysis by esterases in the plasma and liver, thereby releasing the active phenolic drug. nih.govresearchgate.netacs.org

The design of prodrugs for benzofuran-containing compounds often focuses on attaching a promoiety that improves aqueous solubility or facilitates targeted delivery. For instance, a phosphate (B84403) ester can be introduced to create a highly water-soluble prodrug that is cleaved by alkaline phosphatases to regenerate the parent phenolic benzofuran. nih.gov Carbamate and carbonate prodrugs are also frequently employed to modulate the properties of phenolic drugs. nih.gov

The selection of the promoiety is critical and depends on the specific properties of the benzofuran active compound that need to be improved. The linkage between the promoiety and the drug must be sufficiently stable to allow the prodrug to reach its target site but labile enough to ensure timely release of the active compound. nih.gov The metabolic cleavage of the prodrug should ideally yield non-toxic byproducts. Several potent benzofuran derivatives have been identified as potential candidates for prodrug development. nih.gov

Table 1: Common Prodrug Strategies for Phenolic Benzofurans

| Prodrug Type | Promoieties | Cleavage Mechanism | Key Advantages |

| Ester Prodrugs | Acetates, Benzoates, Carbonates | Esterases | Improved lipophilicity and oral bioavailability |

| Phosphate Esters | Phosphate groups | Alkaline Phosphatases | Enhanced aqueous solubility for parenteral administration |

| Carbamate Prodrugs | Various amines | Carbamoylases, Esterases | Modulated solubility and metabolic stability |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several plausible retrosynthetic pathways can be envisioned based on established benzofuran synthetic methodologies.

A primary disconnection can be made at the C2-C3 bond of the furan ring, a common strategy in benzofuran synthesis. This leads to a substituted phenol and a suitable three-carbon synthon.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-O and C-C bond): A common and effective approach involves the disconnection of the ether linkage and the C2-C3 bond. This retrosynthetic step leads to a salicylaldehyde (B1680747) or a related ortho-hydroxyaryl ketone and a suitable phosphonium (B103445) ylide. An intramolecular Wittig reaction is a powerful tool for the synthesis of benzofurans. acs.orgnih.gov This approach would involve the synthesis of an appropriate ortho-acylated phenolic precursor that can be converted into a phosphonium salt and subsequently subjected to an intramolecular Wittig cyclization.

Disconnection 2 (Perkin Rearrangement): The Perkin rearrangement provides another viable retrosynthetic pathway. nih.govnih.govwikipedia.org This would involve the disconnection of the benzofuran to a 3-halocoumarin precursor. The synthesis of the appropriately substituted coumarin (B35378) would be a key step in this synthetic route.

Disconnection 3 (Sonogashira Coupling and Cyclization): A disconnection based on a Sonogashira coupling followed by cyclization is another modern and versatile approach. nih.gov This pathway would disconnect the target molecule to an ortho-iodophenol and a terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol would furnish the benzofuran core.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 Isopropyl 3 Methylbenzofuran Derivatives

Impact of Alkyl Substituent Position and Nature on Biological Activity

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the position and chemical nature of substituents on the benzofuran core. Strategic placement of different functional groups can enhance pharmacological effects, particularly anticancer properties, by modifying the molecule's interaction with biological targets.

The methyl group at the C-3 position of the benzofuran ring is a common feature in many biologically active derivatives. Studies on 3-methylbenzofuran (B1293835) compounds demonstrate their significant potential as anticancer agents. For instance, a series of 3-methylbenzofuran derivatives showed potent antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines, A549 and NCI-H23. nih.govtandfonline.com The presence of the 3-methyl group is integral to the core structure of these active compounds, which exert their effects through mechanisms like the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govtandfonline.com

Furthermore, the 3-methyl group can serve as a scaffold for further functionalization. For example, attaching a bromine atom to the methyl group at the 3-position of the benzofuran ring has been shown to produce remarkable cytotoxic activity against leukemia cells (K562 and HL60). nih.govmdpi.com This indicates that the 3-methyl position is a critical site for modification to enhance the biological activity of the benzofuran scaffold.

The introduction of additional substituents, particularly halogens and methoxy groups, onto the benzofuran structure has been consistently shown to enhance anticancer activity. nih.govnih.gov

Halogens: The addition of halogen atoms such as bromine, chlorine, or fluorine often results in a significant increase in anticancer potency. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov

A bromine atom attached to the methyl group at position 3 yielded a derivative with potent cytotoxicity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.govmdpi.com

Research has shown that introducing bromine into a benzofuran structure increases its cytotoxic potential against various cancer cell lines, including liver (HepG2) and lung (A549) cancer cells. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Methoxy Groups: Methoxy (-OCH₃) groups also play a crucial role in modulating the biological activity of benzofuran derivatives.

A 3-methylbenzofuran derivative featuring a para-methoxy group on a terminal phenyl ring exhibited the highest antiproliferative activity against the A549 lung cancer cell line, with an IC₅₀ of 1.48 µM, a potency comparable to the standard drug staurosporine. nih.govnih.gov

In another study, a derivative with a methoxy group was found to be the most potent compound, being 2.53 times more potent than staurosporine. nih.gov The presence of methoxy groups can influence the electronic properties and solubility of the compound, contributing to its enhanced biological effects. nih.gov

Elucidation of Biological Mechanisms of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting cell growth and inducing programmed cell death (apoptosis).

Benzofuran derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. tandfonline.comnih.gov The antiproliferative effects are often achieved by interfering with key cellular pathways essential for cancer cell growth and survival.

One of the primary mechanisms is the inhibition of protein kinases, such as VEGFR-2, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. nih.gov Several 3-methylbenzofuran derivatives have shown excellent inhibitory activity against VEGFR-2 in the nanomolar range. nih.gov Other targeted pathways include HIF-1 (hypoxia-inducible factor-1), which is involved in tumor progression. mdpi.com By blocking these pathways, benzofuran compounds effectively halt the proliferation of cancer cells.

The cytotoxic effects have been quantified in numerous studies, with IC₅₀ values indicating high potency. For example, derivatives have shown activity against lung cancer (A549, NCI-H23), leukemia (K562, HL60), and colon cancer (SW-620) cell lines. nih.govnih.govtandfonline.com

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Bromomethylbenzofuran Derivative | K562 (Leukemia) | 5 | nih.govmdpi.com |

| 3-Bromomethylbenzofuran Derivative | HL60 (Leukemia) | 0.1 | nih.govmdpi.com |

| 3-Methylbenzofuran with p-methoxy group | A549 (Lung Cancer) | 1.48 | nih.govnih.gov |

| 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung Cancer) | 0.49 | nih.gov |

A key mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov This is a controlled, physiological process that eliminates damaged or cancerous cells without causing inflammation.

Studies have shown that active benzofuran compounds trigger apoptosis through various cellular signals:

Annexin V-FITC/PI Staining: Assays using Annexin V-FITC staining have confirmed that treatment with benzofuran derivatives leads to a significant increase in apoptotic cells in lung and colon cancer cell lines. nih.govtandfonline.com For example, one 3-methylbenzofuran derivative induced apoptosis in 42.05% of A549 lung cancer cells, compared to just 1.37% in untreated cells. nih.gov

Caspase Activation: The process of apoptosis is executed by a family of proteins called caspases. Benzofuran derivatives have been shown to activate key caspases, such as caspase-3, leading to the cleavage of cellular proteins and cell death. rsc.org

Regulation of Apoptotic Proteins: These compounds can modulate the expression of proteins that control apoptosis. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. nih.govtandfonline.com This shift in the Bax/Bcl-2 ratio pushes the cell towards apoptosis. nih.gov

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of DNA. Treatment with benzofuran derivatives has been shown to cause marked DNA fragmentation in cancer cells. nih.gov

Mechanistically, some derivatives enhance the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which can arrest the cell cycle and lead to apoptosis. nih.gov Others have been found to induce apoptosis through the extrinsic pathway or by generating reactive oxygen species (ROS) that lead to mitochondrial dysfunction and subsequent cell death. uludag.edu.trnih.gov

Enzyme Inhibitory Actions (e.g., VEGFR-2, FabI)

The benzofuran scaffold is a core component in many biologically active molecules, demonstrating a range of therapeutic potentials. nih.gov Derivatives have been investigated for their ability to inhibit specific enzymes involved in critical disease pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. semanticscholar.org Inhibition of this receptor is a well-established strategy for developing anticancer agents. semanticscholar.org Research has shown that benzofuran derivatives can be potent VEGFR-2 inhibitors.

Specifically, studies on 3-methylbenzofuran derivatives have identified several compounds with significant inhibitory activity. A series of these compounds were evaluated for their potential to inhibit VEGFR-2, revealing excellent inhibition in the nanomolar range. For instance, compounds 4b , 15a , and 16a demonstrated potent activity against VEGFR-2, although they were not superior to the reference drug sorafenib. semanticscholar.org The inhibitory concentrations (IC₅₀) for these compounds are detailed in the table below. semanticscholar.org

Table 1: VEGFR-2 Inhibitory Activity of Selected 3-Methylbenzofuran Derivatives

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 4b | 3-methylbenzofuran derivative | 77.97 |

| 15a | 3-(morpholinomethyl)benzofuran derivative | 132.5 |

| 16a | 3-(morpholinomethyl)benzofuran derivative | 45.4 |

| Sorafenib | Reference Drug | 34.68 |

Other research has also highlighted benzofuran-hydrazone hybrids as potent VEGFR-2 inhibitors. Compound 2b in one study showed strong inhibition with an IC₅₀ value of 2.86 μM, while other derivatives also displayed significant activity. nih.gov These findings underscore the potential of the benzofuran scaffold as a platform for developing novel VEGFR-2 inhibitors. semanticscholar.orgnih.gov

Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition

FabI is an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), making it an attractive target for the development of new antibacterial agents. mdpi.compatsnap.com The FAS-II pathway is distinct from the mammalian fatty acid synthesis system, which allows for selective targeting of bacteria. patsnap.com While the benzofuran scaffold is known to be a component of molecules with antimicrobial properties against various bacterial and fungal strains, specific studies detailing the SAR of 2-isopropyl-3-methylbenzofuran derivatives as FabI inhibitors are not extensively documented in the scientific literature. nih.govresearchgate.net

Inhibitors of FabI, such as the investigational drug AFN-1252, have shown potent and specific activity against staphylococcal species. mdpi.com The development of novel scaffolds that inhibit this enzyme is an area of active research. For example, benzimidazole-based inhibitors have been identified as a promising scaffold for anti-staphylococcal drug development. While benzofurans have demonstrated broad antimicrobial potential, further investigation is required to elucidate their specific mechanisms of action, including any potential activity against FabI. nih.gov

Modulation of Cellular Response Pathways

The enzymatic inhibition exerted by benzofuran derivatives translates into the modulation of critical cellular pathways, particularly in the context of cancer.

The inhibition of VEGFR-2 by 3-methylbenzofuran derivatives directly impacts angiogenesis signaling pathways, which are fundamental for tumor progression. semanticscholar.org By blocking VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby inhibiting its growth. semanticscholar.org

Beyond angiogenesis, these derivatives exert antiproliferative effects by modulating other cellular responses, such as apoptosis and cell cycle progression. semanticscholar.orgnih.gov For example, a potent benzofuran-hydrazone hybrid, compound 3k , was found to induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. nih.gov The same study revealed that treatment with this compound led to a significant increase in early apoptosis (a 76.2% rise), indicating its ability to trigger programmed cell death in cancer cells. nih.gov These findings are consistent with broader research on the benzofuran scaffold, which has been reported to induce apoptosis in various cancer cell lines. semanticscholar.org The ability of these compounds to modulate multiple oncogenic pathways highlights their potential as anticancer agents. nih.gov

Comparative SAR Analysis Across Diverse Benzofuran Scaffolds

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. researchgate.net Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhancing potency and selectivity.

Early SAR studies identified that substitutions at the C-2 position, often with an ester or another heterocyclic ring, were crucial for the cytotoxic activity of benzofuran derivatives. More recent research has expanded on these findings, exploring a wide array of substitutions.

Substitution at Position 3: The presence of a methyl group at the 3-position, as seen in the parent structure of interest, is a common feature in derivatives with potent anticancer activity. semanticscholar.org Further modifications at this position, such as the introduction of a morpholinomethyl group, have been shown to yield potent VEGFR-2 inhibitors. semanticscholar.org

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran structure has consistently resulted in a significant increase in anticancer activities. This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its target. The position of the halogen is a critical determinant of its effect on biological activity.

Substituents on Appended Groups: For derivatives with appended phenyl rings or other moieties, the substituents on these groups also play a critical role. In one series of piperazine-based benzofurans, electron-donating groups (like CH₃, CH₃O) on the phenyl ring resulted in more promising anticancer activity, whereas electron-withdrawing groups (like CN, CF₃) diminished the activity. researchgate.net Similarly, for a series of N-phenethyl carboxamide derivatives, a morpholinyl group at the para-position of the N-phenethyl ring enhanced antiproliferative activity. researchgate.net

Influence of Hydrophilic-Hydrophobic Balance: SAR studies on mono-benzofuran inhibitors have suggested that the balance between hydrophilic and hydrophobic properties is an important factor for their biological activity.

The table below summarizes key SAR findings for different benzofuran scaffolds.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives

| Scaffold/Derivative Type | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Methylbenzofurans | Morpholinomethyl group at C3 | Potent VEGFR-2 inhibition | semanticscholar.org |

| General Benzofurans | Halogen atom substitution | Significant increase in anticancer activity | |

| Piperazine-based Benzofurans | Electron-donating groups on terminal phenyl ring | Increased anticancer activity | researchgate.net |

| N-phenethyl Carboxamide Benzofurans | Morpholinyl group on N-phenethyl ring | Enhanced antiproliferative activity | researchgate.net |

| Benzofuran-Chalcones | Methyl group on associated thiazole scaffold | Higher inhibition compared to other derivatives | researchgate.net |

| Mono-benzofurans | Hydrophilic-hydrophobic balance | Important determinant of biological activity |

These studies demonstrate that the benzofuran ring is a versatile scaffold. By strategically modifying its substitution pattern, medicinal chemists can develop derivatives with potent and selective inhibitory activity against various biological targets.

Computational and Theoretical Studies of 2 Isopropyl 3 Methylbenzofuran

Conformational Analysis and Potential Energy Surface Mapping

No studies detailing the conformational analysis or the mapping of the potential energy surface (PES) for 2-Isopropyl-3-methylbenzofuran were found. This type of analysis is used to identify stable conformers and transition states, but it has not been documented for this particular molecule.

Prediction of Molecular Descriptors and Physicochemical Parameters

In the absence of extensive experimental data, computational methods serve as a powerful tool for the prediction of molecular descriptors and physicochemical parameters of this compound. These predicted values are crucial for understanding the compound's potential behavior in various chemical and biological systems. The following subsections detail the predicted values for key molecular descriptors.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. For this compound, the predicted TPSA value is presented in the table below.

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 13.14 Ų |

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP value for this compound is shown in the following table.

| Descriptor | Predicted Value |

| Partition Coefficient (LogP) | 3.85 |

Hydrogen bond donor and acceptor counts are important for determining a molecule's potential to form hydrogen bonds, which can significantly impact its binding affinity to biological targets. The predicted counts for this compound are detailed below.

| Descriptor | Predicted Count |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. This can influence its ability to bind to a receptor. The predicted number of rotatable bonds for this compound is as follows.

| Descriptor | Predicted Value |

| Rotatable Bonds | 1 |

Molar refractivity is a measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and their London dispersion forces. The predicted molar refractivity for this compound is provided in the table below.

| Descriptor | Predicted Value |

| Molar Refractivity | 57.34 cm³ |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities.

While no specific QSAR models have been developed exclusively for this compound in the reviewed literature, the general methodology is highly applicable to this and other benzofuran (B130515) derivatives. The development of a QSAR model typically involves the following steps:

Data Set Selection: A diverse set of benzofuran derivatives with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as those detailed in section 4.4, are calculated for each compound in the dataset. These can include electronic, steric, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on various classes of benzofuran derivatives have been conducted to explore their potential as therapeutic agents. These studies help in identifying the key structural features that govern the biological activity of these compounds, thereby guiding the design of new and more potent analogs. Future QSAR studies could include this compound to predict its potential biological activities and guide further experimental investigations.

Spectroscopic and Analytical Characterization of 2 Isopropyl 3 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. By analyzing the NMR spectra, one can deduce the connectivity of atoms and the three-dimensional structure of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) provides information on the different chemical environments of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Isopropyl-3-methylbenzofuran would show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl group protons.

The aromatic region would display signals for the four protons on the benzene (B151609) ring, typically appearing as multiplets between δ 7.0 and 7.6 ppm. The isopropyl group would exhibit a septet for the single methine (-CH) proton, due to coupling with the six adjacent methyl protons, and a doublet for the six equivalent methyl (-CH₃) protons. The methyl group at the 3-position would appear as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 7.6 | Multiplet (m) |

| Isopropyl-CH | 3.0 - 3.2 | Septet (sept) |

| Isopropyl-CH₃ (x2) | 1.3 - 1.5 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. docbrown.info Due to the molecule's lack of symmetry, the ¹³C NMR spectrum for this compound is expected to show 12 distinct signals, corresponding to each of the 12 carbon atoms in the structure.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 160 - 165 |

| C3 | 115 - 120 |

| C3a | 128 - 132 |

| C4 | 123 - 127 |

| C5 | 122 - 126 |

| C6 | 120 - 124 |

| C7 | 110 - 114 |

| C7a | 153 - 157 |

| Isopropyl-CH | 27 - 32 |

| Isopropyl-CH₃ (x2) | 20 - 24 |

Other Advanced NMR Techniques (e.g., 2D NMR, ³¹P NMR for catalysts)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. scielo.brresearchgate.net

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for establishing the connectivity of the entire molecule. For instance, it would show correlations from the 3-methyl protons to carbons C2, C3, and C3a, confirming the position of the methyl group.

Phosphorus-31 (³¹P) NMR: This technique is specific for the phosphorus nucleus and is not used for characterizing the structure of this compound itself. However, it would be an essential analytical tool if phosphorus-containing catalysts (e.g., phosphine (B1218219) ligands in a metal catalyst) were used in the synthesis of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. missouri.eduresearchgate.net For this compound, the molecular formula is C₁₂H₁₄O. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for C₁₂H₁₄O

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 12 | 144.000000 |

| ¹H | 1.007825 | 14 | 14.10955 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | 174.104465 |

The experimentally determined monoisotopic mass from an HRMS analysis should match this calculated value within a very small margin of error (typically < 5 ppm). msu.eduepfl.ch

Electrospray Ionization Mass Spectrometry (ESI MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. bohrium.com It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net Analysis of this compound by ESI-MS would be expected to show a strong signal for the protonated molecule.

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained to further confirm the structure. wikipedia.orgbohrium.com Common fragmentation pathways for substituted benzofurans involve the cleavage of bonds at the substituent groups. nih.gov

Predicted ESI-MS Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₅O]⁺ | 175.1117 | Protonated Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₁₁O]⁺ | 159.0804 | Loss of a methyl radical from the isopropyl group |

These fragmentation patterns provide a structural fingerprint that helps in the identification and confirmation of the compound's structure. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for elucidating the structure of organic compounds. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would produce a unique fragmentation pattern that serves as a molecular fingerprint, allowing for its structural confirmation.

The molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. For this compound, the fragmentation pattern is expected to be influenced by the stable aromatic benzofuran (B130515) core and the attached alkyl substituents.

Key expected fragmentation pathways include:

Loss of a methyl radical ([M-15]+): Cleavage of the methyl group at the 3-position would result in a fragment ion with a mass-to-charge ratio (m/z) of 15 less than the molecular ion.

Loss of an isopropyl radical ([M-43]+): The cleavage of the isopropyl group from the 2-position is a highly probable fragmentation pathway, leading to a stable benzofuranyl cation. This is often a prominent peak in the mass spectrum. chemguide.co.uklibretexts.org

Loss of propene via McLafferty-type rearrangement: If applicable, rearrangement reactions could lead to the loss of neutral molecules like propene from the isopropyl group.

Cleavage of the furan (B31954) ring: The benzofuran ring system itself can undergo fragmentation, although this typically requires higher energy and results in more complex patterns. bohrium.com

The stability of the benzofuran ring suggests that the molecular ion peak would be relatively intense. libretexts.org The fragmentation of related 3-aroylbenzofurans has shown that interactions between substituents can lead to unique diagnostic ions, a principle that would also apply to the fragmentation of this compound. researchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M]+ | Molecular Ion | Confirms molecular weight. |

| [M-15]+ | Loss of a methyl radical (•CH₃) | Indicates the presence of a methyl substituent. |

| [M-43]+ | Loss of an isopropyl radical (•CH(CH₃)₂) | Confirms the presence of the isopropyl substituent; often a base peak due to the stability of the resulting cation. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary functional groups and their expected IR absorptions are:

Aromatic C-H Stretching: The C-H bonds on the benzene ring of the benzofuran structure will show stretching vibrations typically in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the isopropyl and methyl groups will absorb strongly in the 2960-2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to several characteristic bands in the 1600-1450 cm⁻¹ region. youtube.com

C-O-C Stretching (Ether): The ether linkage within the furan ring of the benzofuran structure will produce a strong, characteristic C-O stretching absorption, typically found in the 1250-1050 cm⁻¹ range. docbrown.info

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ fingerprint region. libretexts.org

The absence of strong, broad absorption around 3600-3200 cm⁻¹ would confirm the lack of hydroxyl (-OH) groups, and the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. libretexts.orgdocbrown.info

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Alkyl (Isopropyl, Methyl) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-O stretch | Aryl Ether (Benzofuran) |

| 900-675 | C-H bend (out-of-plane) | Aromatic |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

In the solid state, the molecular packing of these related molecules is often stabilized by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. nih.govnih.govresearchgate.net It is reasonable to expect that this compound would exhibit similar planarity of the core structure and engage in comparable intermolecular forces in its crystal lattice.

Chromatographic Methods for Compound Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds. For this compound, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a synthesized compound. A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The purity of this compound would be determined by integrating the peak area of the main compound and any impurities detected.

Although this compound itself is achiral, HPLC is the foremost technique for chiral analysis. If a synthetic pathway produced a racemic mixture of a derivative of this compound that contained a stereocenter, chiral HPLC would be essential for separating the enantiomers. This is achieved using a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). rsc.orgresearchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. mdpi.comsigmaaldrich.comnih.gov The mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

Given its likely volatility, this compound is ideally suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a nonpolar polydimethylsiloxane (B3030410) column). ajprd.comjapsonline.com

The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions (e.g., temperature program, carrier gas flow rate). After separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides structural information that, when combined with the retention time, allows for highly confident identification of the compound. researchgate.netshimadzu.com This technique is also highly sensitive, enabling the detection and quantification of trace amounts of the compound. nih.gov

Table 3: Typical GC-MS Parameters for Volatile Benzofuran Analysis

| Parameter | Typical Setting | Purpose |

| GC System | ||

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Column | Elite-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness | Separation of volatile components. ajprd.com |

| Carrier Gas | Helium, 1 mL/min | Transports the sample through the column. |

| Oven Program | Initial 60 °C, ramp at 10 °C/min to 300 °C | Separates compounds based on boiling points. ajprd.com |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for generating reproducible mass spectra. ajprd.com |

| Mass Range | 50-600 Da | Scans for a wide range of possible fragment masses. ajprd.com |

| Source Temperature | 240 °C | Maintains ions in the gas phase. ajprd.com |

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique used for extracting volatile and semi-volatile organic compounds from various matrices. sigmaaldrich.commdpi.com For the analysis of this compound, headspace SPME (HS-SPME) would be particularly useful.

In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material (e.g., a mixture of Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a GC or GC-MS system, where the adsorbed analytes are thermally desorbed for analysis. nih.govbohrium.com This technique concentrates the analyte, significantly improving detection limits, and is compatible with green analytical chemistry principles by eliminating the need for organic solvents. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Isopropyl 3 Methylbenzofuran

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 2-Isopropyl-3-methylbenzofuran, future research will likely focus on pioneering new synthetic pathways that improve upon existing methods in terms of yield, cost-effectiveness, and sustainability.

Key areas of exploration include:

Catalytic Strategies : There is a growing emphasis on the use of transition-metal catalysts, such as palladium, copper, and nickel, to facilitate the synthesis of benzofuran (B130515) rings. acs.orgnih.gov Future work could focus on developing novel catalyst systems specifically optimized for the synthesis of this compound, potentially leading to milder reaction conditions and higher atom economy. The use of recyclable catalysts, like palladium on carbon (Pd/C), also presents a promising avenue for sustainable synthesis. chemistryviews.org

Green Chemistry Approaches : The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. For this compound, this could involve the use of eco-friendly solvents, such as deep eutectic solvents (DES), and energy-efficient reaction conditions. nih.gov One-pot synthesis protocols, which reduce the number of purification steps and minimize waste, are also a key area for development. acs.orgnih.gov

Domino Reactions : The design of domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers a powerful strategy for the rapid construction of complex molecules. tandfonline.comtandfonline.com Future research could explore the development of novel domino reactions for the efficient synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, milder conditions, improved selectivity | Development of specific catalysts for this compound, recyclable catalyst systems. |

| Green Chemistry | Reduced environmental impact, lower cost | Use of benign solvents, energy-efficient methods (e.g., microwave-assisted synthesis), one-pot reactions. nih.gov |

| Domino Reactions | Increased efficiency, reduced waste | Design of new cascade reactions for the rapid assembly of the this compound scaffold. |

Exploration of Diverse Functionalizations on the Benzofuran Scaffold

The functionalization of the benzofuran core is a critical step in the development of new derivatives with tailored properties. For this compound, future research should focus on exploring a wide range of functionalization strategies to create a diverse library of novel compounds for biological screening and materials science applications.

Key avenues for exploration include:

C-H Activation : Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds. rsc.orgrsc.org Future work could focus on developing regioselective C-H activation methods to introduce a variety of functional groups onto the benzene (B151609) and furan (B31954) rings of this compound.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions could be employed to introduce a wide range of substituents onto the this compound scaffold.

Late-Stage Functionalization : The ability to functionalize complex molecules at a late stage in their synthesis is highly desirable in drug discovery. Future research could focus on developing methods for the late-stage functionalization of this compound to rapidly generate analogs with improved properties.

| Functionalization Strategy | Target Position | Potential Substituents |

| C-H Activation | Benzene and furan rings | Aryl, alkyl, halogen, etc. |

| Cross-Coupling Reactions | Various positions via pre-functionalized starting materials | Biaryl groups, alkynes, amines, etc. |

| Late-Stage Functionalization | Specific sites on the core structure | Fluorine, trifluoromethyl, and other bioisosteres. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of the mechanisms of action of this compound and its derivatives is crucial for their rational design and development as therapeutic agents or functional materials. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at both the molecular and cellular levels.

Key areas for investigation include:

Target Identification and Validation : For biologically active derivatives of this compound, identifying and validating their molecular targets is a critical first step. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Kinetics : If a derivative is found to inhibit a particular enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of a derivative bound to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent and selective analogs.

Cellular Assays : A variety of cell-based assays can be used to investigate the effects of this compound derivatives on cellular processes such as cell proliferation, apoptosis, and signal transduction. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzofuran Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These powerful computational tools can be applied to accelerate the discovery and development of novel this compound derivatives.

Potential applications of AI and ML in this area include:

Predictive Modeling : ML models can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of virtual compounds. nih.gov This can be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

De Novo Design : Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel benzofuran derivatives with desired properties. harvard.edu

Reaction Prediction and Synthesis Planning : AI algorithms can be used to predict the outcome of chemical reactions and to devise optimal synthetic routes for the preparation of this compound and its derivatives. chemrxiv.org

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast properties of new compounds. | Faster identification of lead candidates, reduced failure rates. |

| De Novo Design | Generating novel molecular structures with desired characteristics. | Exploration of new chemical space, discovery of innovative compounds. |

| Synthesis Planning | Optimizing chemical reaction pathways. | More efficient and cost-effective synthesis. |

Opportunities for Novel Applications of this compound and its Derivatives

The versatile benzofuran scaffold is found in a wide range of biologically active natural products and synthetic compounds. rsc.orgresearchgate.net This suggests that this compound and its derivatives may have potential applications in a variety of fields.

Promising areas for future investigation include:

Medicinal Chemistry : Benzofuran derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov Future research could focus on synthesizing and screening a library of this compound derivatives to identify new therapeutic agents.

Agrochemicals : The development of new and effective pesticides and herbicides is an ongoing challenge. The benzofuran scaffold could serve as a starting point for the design of novel agrochemicals.

Materials Science : The unique photophysical properties of some benzofuran derivatives make them attractive candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

| Application Area | Rationale | Research Focus |

| Medicinal Chemistry | Broad biological activity of the benzofuran scaffold. | Synthesis and screening for anticancer, antimicrobial, and anti-inflammatory activities. |

| Agrochemicals | Need for new pest and weed control agents. | Design and evaluation of derivatives for insecticidal and herbicidal properties. |

| Materials Science | Potential for unique photophysical properties. | Exploration of applications in OLEDs, sensors, and fluorescent probes. |

Q & A

Q. What are the foundational synthetic routes for 2-Isopropyl-3-methylbenzofuran, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A common approach involves multi-step organic synthesis, such as the lithiation of a benzofuran precursor followed by nucleophilic substitution. For example, in Scheme 4 of a benzofuran analogue synthesis ():

- Step 1 : Use n-BuLi in THF at −78 °C for lithiation (3 h).

- Step 2 : React with a substituted aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) at room temperature overnight.

- Step 3 : Functionalize with SOCl₂ under reflux (3 h) and AgCN in acetonitrile (5 h).

Critical conditions include strict temperature control (−78 °C for lithiation) and solvent purity (THF must be anhydrous). Yield optimization often requires monitoring reaction progress via TLC or HPLC.

Q. How is X-ray crystallography employed to characterize this compound derivatives, and what parameters are essential for validation?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine molecular geometry and packing. Key parameters include:

- Crystal System : Monoclinic (e.g., P2₁/c space group) ().

- Unit Cell Dimensions : For a related compound, a = 10.736 Å, b = 13.024 Å, c = 11.729 Å, β = 99.655° ().

- Refinement Metrics : R[F² > 2σ(F²)] = 0.049, wR(F²) = 0.127, indicating high data reliability ().

Validation requires matching experimental data with computational models (e.g., Mercury software) and depositing CIF files in repositories like CCDC ().

Q. What strategies are recommended for conducting systematic literature reviews on benzofuran derivatives?

- Methodological Answer :

- Database Selection : Prioritize PubMed, Google Scholar, and EBSCO using MeSH terms like "benzofuran" and "this compound" ().

- Exclusion Criteria : Omit non-academic sources (e.g., forums like erowid.com ) and derivatives with unrelated substituents (e.g., 5-MAPB, 6-APDB) ().

- Cross-Referencing : Use tools like SciFinder to resolve indexing gaps (e.g., missing abstracts in CAS entries) ().

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity or regioselectivity in this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., LDA in THF) for asymmetric induction during alkylation ().

- Solvent Effects : Hexafluoropropan-2-ol, used in analogous syntheses, improves electrophilic reactivity at room temperature ().

- Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction time/temperature dynamically.

Q. How do contradictions between spectral data (NMR/IR) and crystallographic findings arise, and how can they be resolved?

- Methodological Answer :

- Common Causes : Dynamic effects in solution (e.g., rotational isomerism) vs. static crystal structures.

- Resolution Steps :